Phenylalanyltyrosine
Overview
Description
Phenylalanyltyrosine is a dipeptide composed of the amino acids phenylalanine and tyrosine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .
Mechanism of Action
Target of Action
Phenylalanyltyrosine is a dipeptide composed of phenylalanine and tyrosine . Its primary targets are the aminoacyl-tRNA synthetases (aaRS), specifically phenylalanyl-tRNA synthetase (PheRS) and tyrosyl-tRNA synthetase (TyrRS) . These enzymes are known for their ability to recognize cognate substrates that differ by only a hydroxyl group at the para position of the substrate phenyl ring .
Mode of Action
The mode of action of this compound involves its interaction with its targets, the aaRS. The inherent promiscuity of bacterial translation is demonstrated by the translational incorporation of ring-substituted phenylalanines and tyrosines bearing fluoro-, hydroxyl-, methyl-, chloro- and nitro-groups in an E. coli-derived cell-free system . Competitive studies using the cell-free system show that the aaRS have at least two orders of magnitude higher specificity for the native substrate over these structural analogues .
Biochemical Pathways
The metabolic pathway responsible for the biosynthesis of aromatic amino acids and for vitamin-like derivatives such as folic acid and ubiquinones is a major enzyme network in nature . In higher plants, this pathway plays an even larger role since it is the source of precursors for numerous phenylpropanoid compounds, lignins, auxins, tannins, cyanogenic glycosides, and an enormous variety of other secondary metabolites .
Pharmacokinetics
The aminoacylation reaction catalyzed by aars is the first step in protein synthesis and is accomplished via two stages . The amino acid first uses adenosine triphosphate (ATP) to form an aminoacyl-adenylate along with the release of pyrophosphate, followed by transfer of the amino acid to the terminal adenosine of the cognate tRNA .
Result of Action
The result of this compound’s action is the incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis . Some non-canonical amino acids display quite diverse physiological and pharmaceutical activity . Further, some hydroxylated derivatives are found to be the most abundant modified amino acids bound to proteins that are commonly detected in pathological tissues, and their misincorporation has been associated with a wide variety of pathological conditions such as aging, atherosclerosis, cataractogenesis, myocardial ischemia and reperfusion, and neurodegenerative disorders such as Parkinson’s diseases .
Action Environment
The action environment of this compound is primarily within the cell, where it interacts with its target enzymes. The efficiency of its action can be influenced by various environmental factors, including the presence of other competing substrates and the specific conditions of the cell-free system in which it is incorporated
Biochemical Analysis
Biochemical Properties
Phenylalanyltyrosine interacts with various enzymes, proteins, and other biomolecules. The metabolic pathway responsible for the biosynthesis of aromatic amino acids, such as phenylalanine and tyrosine, is a major enzyme network in nature . This pathway interfaces with carbohydrate metabolism at the reaction catalyzed by 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. High levels of this amino acid impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, inherent promiscuity of bacterial translation is demonstrated by mass spectrometric quantification of the translational incorporation of ring-substituted phenylalanines and tyrosines bearing fluoro-, hydroxyl-, methyl-, chloro- and nitro-groups in an E. coli-derived cell-free system .
Dosage Effects in Animal Models
They allow scientists to predict outcomes and understand complex biological processes .
Metabolic Pathways
This compound is involved in the metabolic pathway responsible for the biosynthesis of aromatic amino acids . This pathway interfaces with carbohydrate metabolism at the reaction catalyzed by DAHP synthase .
Transport and Distribution
It is known that separate biochemical pathways of aromatic biosynthesis may exist in the spatially separated microenvironments of the plastid and cytosolic compartments .
Subcellular Localization
It is known that separate biochemical pathways of aromatic biosynthesis may exist in the spatially separated microenvironments of the plastid and cytosolic compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylalanyltyrosine can be synthesized through the condensation of phenylalanine and tyrosine. This reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of enzymatic methods. Enzymes such as aminoacyl-tRNA synthetases can be employed to catalyze the formation of the dipeptide from its constituent amino acids. This method offers high specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Phenylalanyltyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The nitro groups on substituted phenylalanine derivatives can be reduced to amines.
Substitution: Halogenated derivatives of phenylalanine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Substituted phenylalanine derivatives.
Scientific Research Applications
Phenylalanyltyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and metabolism.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Comparison with Similar Compounds
Phenylalanyltyrosine is similar to other dipeptides composed of aromatic amino acids, such as:
Phenylalanylglycine: Composed of phenylalanine and glycine.
Tyrosylglycine: Composed of tyrosine and glycine.
Phenylalanylleucine: Composed of phenylalanine and leucine.
Uniqueness
This compound is unique due to the presence of both phenylalanine and tyrosine, which allows it to participate in a diverse range of biochemical reactions and pathways. This dual composition also enhances its potential as a therapeutic agent and a research tool .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c19-15(10-12-4-2-1-3-5-12)17(22)20-16(18(23)24)11-13-6-8-14(21)9-7-13/h1-9,15-16,21H,10-11,19H2,(H,20,22)(H,23,24)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXRLASFHBWESK-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333656 | |
Record name | L-Phenylalanyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phenylalanyltyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17355-18-9 | |
Record name | L-Phenylalanyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylalanyltyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does phenylalanyltyrosine interact with biological systems to exert its effects, particularly regarding blood pressure regulation?
A1: Current research suggests that this compound may interact with the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure. [] This system is responsible for maintaining blood pressure homeostasis, and its dysregulation is implicated in hypertension. While the precise mechanism of action remains under investigation, computational studies using molecular docking have been employed to explore this compound's potential as an inhibitor of key RAAS enzymes like angiotensin-converting enzyme (ACE) and as a blocker of angiotensin II type 1 receptors (AT1R). [] These enzymes and receptors play critical roles in the RAAS cascade, ultimately influencing blood vessel constriction and fluid balance. Inhibiting ACE or blocking AT1R could potentially lead to vasodilation and a decrease in blood pressure. Further experimental validation is needed to confirm these interactions and elucidate the specific mechanisms underlying this compound's effects on blood pressure.
Q2: What is known about the structural characteristics of this compound?
A2: While a detailed spectroscopic characterization is not available in the provided abstracts, we know that this compound (H-Phe-Tyr-OH) is a dipeptide consisting of L-phenylalanine and L-tyrosine linked by a peptide bond. [] The presence of a phenyl group in the structure appears crucial for its biological activity, specifically its ability to reduce cytochrome C. [] Further research, including techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, could provide a more comprehensive understanding of its structural features and how they relate to its activity.
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